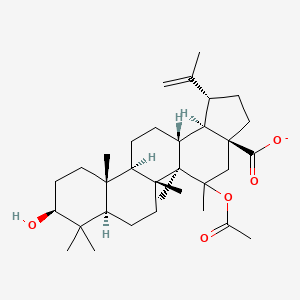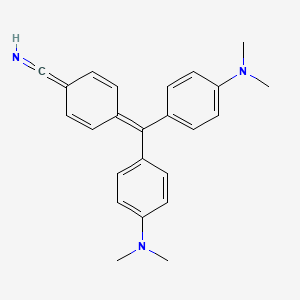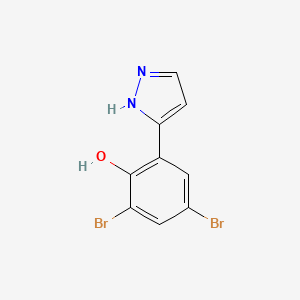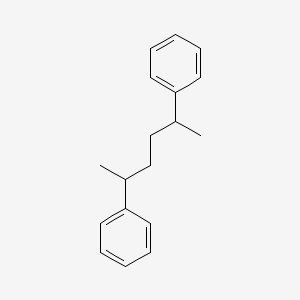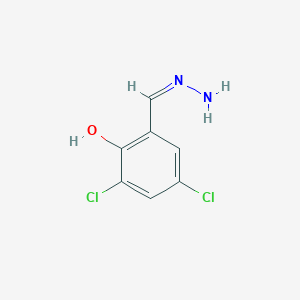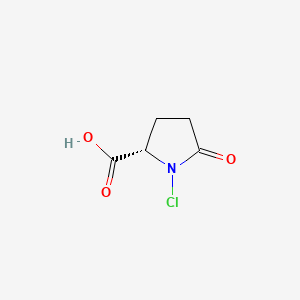
1-Chloro-5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound, with the molecular formula C5H6ClNO3, is characterized by the presence of a chlorine atom and a keto group on the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-oxo-L-proline can be synthesized through various methods. One common approach involves the chlorination of 5-oxo-L-proline. This reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-oxo-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Various substituted proline derivatives.
Reduction: 1-Chloro-5-hydroxy-L-proline.
Oxidation: this compound carboxylic acid.
Scientific Research Applications
1-Chloro-5-oxo-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-5-oxo-L-proline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-5-oxo-L-proline can be compared with other similar compounds, such as:
5-Oxo-L-proline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromo-5-oxo-L-proline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1-Chloro-5-hydroxy-L-proline: A reduced form of this compound with a hydroxyl group instead of a keto group.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the keto group, which allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
59384-02-0 |
|---|---|
Molecular Formula |
C5H6ClNO3 |
Molecular Weight |
163.56 g/mol |
IUPAC Name |
(2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI Key |
VIXYGCPHYDRYKT-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)Cl |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



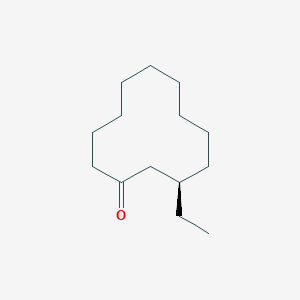
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)

![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
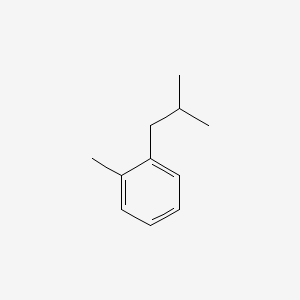
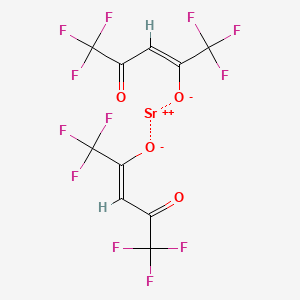
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
